Acid orange 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

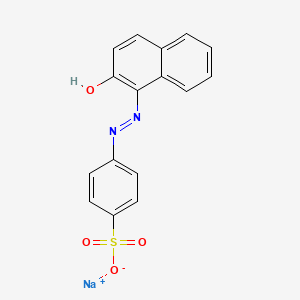

Acid Orange 7, also known as 2-naphthol orange, is an azo dye widely used in various industries. It is known for its vibrant orange color and is primarily used for dyeing wool. The compound is characterized by its chemical formula ( \text{C}{16}\text{H}{11}\text{N}_2\text{NaO}_4\text{S} ) and a molar mass of 350.32 g/mol .

Mechanism of Action

Target of Action

Acid Orange 7 (AO7), also known as 2-naphthol orange, is an azo dye . The primary targets of AO7 are the water bodies and soil that it contaminates, predominantly propelled by industrial activities, especially in the textile industries . It is also used as a pH indicator due to its color-changing properties in different pH environments .

Mode of Action

AO7 is characterized by nitrogen to nitrogen double bonds (-N=N-) which determine its color . In the realm of biological treatment, microorganisms such as fungi, yeast, bacteria, and algae have emerged as promising agents for the degradation of AO7 . The degradation process involves the cleavage of azo bonds, producing aromatic amines .

Biochemical Pathways

The biochemical pathways involved in the degradation of AO7 are predominantly facilitated by microorganisms. These organisms utilize various strategies for the degradation of AO7, encompassing physical, chemical, and biological interventions . The intricate mechanisms underlying azo dye degradation by bacteria involve the reduction of AO7 into its constituents .

Result of Action

The result of AO7 action is the contamination of water bodies and soil, contributing to environmental pollution . When subjected to degradation processes, particularly those facilitated by microorganisms, ao7 is broken down into less harmful constituents . This degradation process results in the decolorization and detoxification of the contaminated environments .

Action Environment

The action of AO7 is influenced by environmental factors such as pH and the presence of other ions. For instance, Cl− and SO4^2− ions promote AO7 decolorization, while HCO3− ions slightly inhibit the process . The degradation rate of AO7 is also influenced by the concentration of the dye, temperature, and the presence of microorganisms .

Preparation Methods

Acid Orange 7 is synthesized through an azo coupling reaction. The process involves the coupling of β-naphthol with the diazonium derivative of sulfanilic acid . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the successful formation of the azo bond. Industrial production methods often involve large-scale reactors where the reactants are mixed under controlled conditions to produce the dye in bulk quantities .

Chemical Reactions Analysis

Acid Orange 7 undergoes various chemical reactions, including:

Reduction: This compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include smaller aromatic compounds and amines .

Scientific Research Applications

Acid Orange 7 has a wide range of scientific research applications:

Comparison with Similar Compounds

Acid Orange 7 is compared with other azo dyes such as Acid Orange 8 and Acid Orange 10. While all these compounds share a similar azo structure, this compound is unique due to its specific molecular configuration, which gives it distinct color properties and reactivity . Similar compounds include:

Acid Orange 8: Another azo dye with slightly different substituents on the aromatic rings.

Acid Orange 10: Known for its use in different industrial applications but with similar chemical properties.

This compound stands out due to its widespread use and the extensive research conducted on its properties and applications .

Biological Activity

Acid Orange 7 (AO7), a synthetic azo dye, is widely used in the textile industry and has raised significant environmental concerns due to its persistence and toxicity. This article explores the biological activity of AO7, focusing on its electrochemical behavior, adsorption mechanisms for removal from aqueous solutions, and its impact on various biological systems.

1. Electrochemical Behavior

Recent studies have elucidated the electrochemical behavior of AO7 in aqueous solutions, revealing critical insights into its redox processes. Using cyclic voltammetry and constant current coulometry, researchers identified distinct oxidation and reduction pathways for AO7:

- Oxidation Pathway : The oxidation of AO7 leads to the formation of intermediates such as 4-nitrosobenzenesulfonate and 1-iminonaphthalen-2(1H)-one. The process involves a two-electron transfer mechanism, with a total of approximately 2.9 electrons being transferred during controlled potential electrolysis .

- Reduction Pathway : The reduction pathway similarly involves a two-electron process, converting AO7 into various products, including 4-aminobenzenesulfonate and 1-aminonaphthalen-2-ol .

These findings highlight the complex nature of AO7's electrochemical behavior, which is influenced by pH levels and the presence of other chemical species.

2. Adsorption Mechanisms

The removal of AO7 from wastewater has been extensively studied using various adsorbents. Key findings from recent research include:

- Aluminum Oxide Nanoparticles (ANP) : ANP demonstrated a high adsorption capacity of up to 97.6 mg/g at an optimal pH of 2.0. The adsorption process was found to follow pseudo-second-order kinetics and was driven by electrostatic interactions .

- Metal-Organic Frameworks (MOFs) : Various MOFs were tested for their ability to adsorb AO7 from aqueous solutions. ZIF-67 exhibited the highest adsorption capacity due to favorable hydrogen bonding and π–π interactions, particularly effective at slightly acidic pH levels .

- Natural Adsorbents : Raw tea residue was shown to remove up to 98.41% of AO7 at pH 2 within 120 minutes, indicating that inexpensive natural materials can effectively treat dye-contaminated water .

Table: Summary of Adsorption Studies

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetics Model |

|---|---|---|---|

| Aluminum Oxide Nanoparticles | 97.6 | 2.0 | Pseudo-second-order |

| Metal-Organic Frameworks (ZIF-67) | Variable (highest among tested) | ~5 | Not specified |

| Raw Tea Residue | 98.41 | 2 | Freundlich isotherm |

3. Biological Impact

The biological activity of AO7 has also been studied in various contexts:

- Toxicity Studies : AO7 has been shown to exhibit cytotoxic effects on different cell lines, impacting cell viability and proliferation. For instance, studies indicate that exposure to AO7 can lead to oxidative stress in human cells .

- Microbial Degradation : Certain fungi have been identified as capable of decolorizing AO7; however, their efficiency varies significantly. For example, one study reported only a 45% decolorization rate by a specific fungal strain under controlled conditions .

Case Studies

- Electrochemical Treatment : A case study demonstrated the successful degradation of AO7 using electrochemical methods in wastewater treatment facilities, highlighting the potential for integrating such technologies in industrial applications .

- Natural Adsorbent Utilization : Research conducted on the use of agricultural waste (e.g., tea residues) for dye removal showcased an effective and sustainable approach to managing dye pollution in water bodies .

Properties

CAS No. |

633-96-5 |

|---|---|

Molecular Formula |

C16H12N2NaO4S |

Molecular Weight |

351.3 g/mol |

IUPAC Name |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22); |

InChI Key |

HMCJIBHBYMZCHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na] |

Appearance |

Solid powder |

physical_description |

Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. Acid Orange 7; NSC 9853; NSC-9853; NSC9853; No. 177 Orange Lake; Pure Orange II S; Acid Orange II; Tangarine Lake X-917; |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of Acid Orange 7?

A1: this compound has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize UV-Vis spectrophotometry to analyze AO7, typically measuring its absorbance at a wavelength of 484 nm. [, , , ] This technique is valuable for monitoring its concentration during degradation studies.

Q3: How does pH affect the spectral properties of this compound?

A3: Research suggests that pH does not significantly impact the absorbance of AO7 in aqueous solutions, indicating its stability across a range of pH levels. [] This stability is crucial for its use in various applications.

Q4: Are there any catalytic applications of this compound itself?

A4: While this compound is not typically used as a catalyst, its degradation process often involves catalysts. For instance, studies explore the use of TiO2-based films doped with cobalt, nitrogen, and erbium-doped yttrium aluminum garnet (Er3+:Y3Al5O12) for the sonocatalytic degradation of AO7. []

Q5: Have there been computational studies on the degradation of this compound?

A5: Yes, density functional theory (DFT) calculations have been used to model the oxidative degradation of this compound by hydroxyl radicals. [] These simulations provide insights into the degradation mechanism and pathways.

Q6: How does the structure of this compound affect its degradability?

A6: Research indicates that the presence of the azo linkage (-N=N-) in this compound's structure makes it susceptible to degradation via processes like hydroxyl radical attack. [] Understanding the structure-activity relationship is crucial for developing efficient degradation methods.

Q7: Is there information available on specific SHE regulations regarding this compound?

A7: The provided research papers focus on the scientific aspects of this compound and do not delve into specific SHE regulations.

Q8: What are the environmental concerns associated with this compound?

A8: this compound, being a synthetic azo dye, raises environmental concerns due to its potential toxicity and resistance to biodegradation. Its presence in wastewater can be detrimental to aquatic life and ecosystems. [, , ]

Q9: What methods have been explored for the removal of this compound from wastewater?

A9: Numerous methods have been investigated for the efficient removal of AO7 from wastewater, including:

- Adsorption: Utilizing materials like activated charcoal from cow bones, [] Kenya tea residue, [, ] canola stalks, [] peanut shell biochar supported with kaolinite, [] and mesoporous CeO2 powders. [, ]

- Photocatalytic Degradation: Employing catalysts such as TiO2-based films, [, ] ZnO nanostructures prepared with activated carbon, [] and monoclinic BiVO4 photocatalyst films. []

- Advanced Oxidation Processes (AOPs): Utilizing methods like the Fenton process (involving hydrogen peroxide and ferrous ions), [, ] ozonation, [, ] and combinations of UV radiation, ultrasound, and MgO nanoparticles. []

- Bioremediation: Exploring the use of white rot fungi like Phanerochaete chrysosporium, Schizophyllum commune, and Lenzites eximia for the decolorization of AO7. []

- Membrane Filtration: Employing multichannel membrane filtration for the separation and preconcentration of AO7. [, ]

Q10: How effective is the Fenton process in degrading this compound?

A10: Research demonstrates the effectiveness of the Fenton process in degrading this compound. Studies have shown complete decolorization of AO7 within a short contact time, highlighting the potential of this advanced oxidation process for treating wastewater containing this dye. []

Q11: Can bioremediation be used to treat this compound?

A11: Yes, various studies have investigated the use of white rot fungi for the bioremediation of textile dyes, including this compound. These fungi produce enzymes capable of breaking down complex dye molecules. []

Q12: What are the by-products of this compound degradation?

A12: The degradation of this compound can result in the formation of various byproducts, some of which might be toxic. For instance, ozonation of AO7 has been shown to produce aniline, 1-naphthylamine, 2-naphthol, and 1,4-naphthalenediol. [] It is essential to ensure the complete mineralization of AO7 to prevent the formation of harmful byproducts.

Q13: What is known about the dissolution and solubility of this compound?

A13: Although specific dissolution rates were not provided in the research papers, this compound is known to be soluble in water, which is a significant factor contributing to its presence in wastewater.

Q14: What analytical techniques are used to study this compound?

A14: Researchers employ various analytical techniques for studying this compound:

- UV-Vis Spectrophotometry: For quantifying AO7 concentration based on its absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC): For separating and quantifying AO7 in complex mixtures, such as food samples. []

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and characterizing the intermediate byproducts formed during the degradation of AO7. [, ]

- Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of adsorbents used for removing AO7. [, , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups present in AO7 and analyzing changes in its chemical structure during degradation. [, , , , ]

- X-ray Diffraction (XRD): For determining the crystal structure of catalysts used in the degradation of AO7. [, , , ]

Q15: How are analytical methods for this compound validated?

A15: Analytical methods for this compound are typically validated by assessing their accuracy, precision, and specificity. Researchers establish calibration curves, determine limits of detection and quantification, and perform recovery studies to ensure the reliability and reproducibility of the analytical data. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.